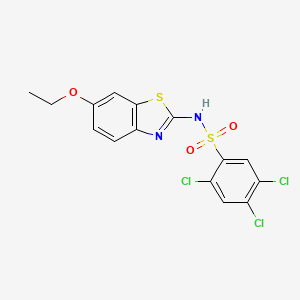

![molecular formula C17H17Cl2N3O2 B4579332 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)

2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

Vue d'ensemble

Description

The compound "2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide" falls within the category of benzamides, which are known for their diverse biological activities and applications in chemical synthesis. These compounds are characterized by a benzamide moiety attached to various functional groups, which can significantly influence their chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride or an ester under certain conditions to form the benzamide bond. For example, the conversion of 2-amino-N'-arylbenzamidines into related compounds using specific reagents highlights the versatility of synthesis approaches in creating complex structures from simpler precursors (Mirallai, Manos, & Koutentis, 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often studied using X-ray crystallography and computational methods to understand their conformations and the effects of substitutions on the benzamide core. Such analyses reveal the impact of intermolecular interactions on molecular geometry, offering insights into the compound's behavior in different environments (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including cyclizations and polymerizations, which are pivotal for synthesizing heterocyclic compounds and polymers. These reactions can be influenced by the nature of substituents attached to the benzamide ring (Sandor & Foxman, 2000).

Applications De Recherche Scientifique

Synthesis and Polymer Applications

One area of application involves the synthesis of novel aromatic polyimides using diamines, including those related to the specified compound. These polyimides exhibit good solubility in organic solvents and possess high thermal stability, indicating their potential use in high-performance materials (Butt et al., 2005). Another study highlights the solid-state polymerization of dihalo-aminobenzoylchlorides to form polybenzamides, offering new structural perspectives for developing materials with desired properties (Sandor & Foxman, 2000).

Pharmaceutical Applications

The synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the target compound, were investigated for their anti-ulcer activities. This research signifies the compound's relevance in developing potential pharmaceutical agents (Hosokami et al., 1992).

Environmental and Photocatalytic Degradation

The photocatalytic degradation of propyzamide, a compound structurally similar to the target, was enhanced by using adsorbent supports loaded with titanium dioxide. This study suggests applications in environmental cleanup and pollution control (Torimoto et al., 1996).

Crystal Engineering and Solubility Studies

Research into pharmaceutical cocrystals involving ethenzamide, a compound structurally related to the target, aimed at improving solubility and dissolution rates. Such studies are crucial for enhancing drug efficacy and bioavailability (Aitipamula et al., 2012).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)carbamoylamino]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2/c1-2-9-20-16(23)12-5-3-4-6-15(12)22-17(24)21-11-7-8-13(18)14(19)10-11/h3-8,10H,2,9H2,1H3,(H,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGGCTBWVNWCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-propylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)

![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)

![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)

![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)

![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)